molecular formula C19H16N4O3S2 B3006777 (Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one CAS No. 385392-18-7

(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

Cat. No. B3006777
CAS RN: 385392-18-7
M. Wt: 412.48
InChI Key: GHOMZQPQSWTENN-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

Thioxothiazolidinone derivatives have been studied for their potential anticancer and antiangiogenic effects. For example, Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis using a mouse model. These compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice while exhibiting strong antiangiogenic effects (Chandrappa et al., 2010).

Synthesis of New Heterocyclic Systems

Sirakanyan et al. (2015) explored the reactivity of certain pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds demonstrated promising antimicrobial activity against Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents (Sirakanyan et al., 2015).

Antimicrobial and Anticancer Evaluation

Verma and Verma (2022) synthesized derivatives of pyrimidine clubbed with thiazolidinone and evaluated their antimicrobial and anticancer activities. Their studies indicated that certain derivatives were potent anticancer agents, suggesting the potential for these compounds in cancer therapy (Verma & Verma, 2022).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest the utility of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antinociceptive and Anti-Inflammatory Properties

Selvam et al. (2012) evaluated the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives. The synthesized compounds showed significant activities, indicating their potential as templates for developing new pain and inflammation management medications (Selvam et al., 2012).

properties

IUPAC Name

(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-2-20-16-13(17(24)22-8-4-3-7-15(22)21-16)10-14-18(25)23(19(27)28-14)11-12-6-5-9-26-12/h3-10,20H,2,11H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMZQPQSWTENN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

CAS RN

385392-18-7
Record name 2-(ETHYLAMINO)-3-{(Z)-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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